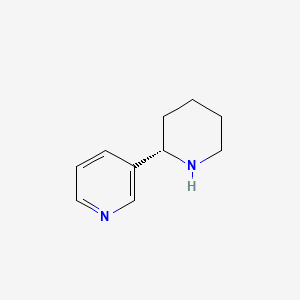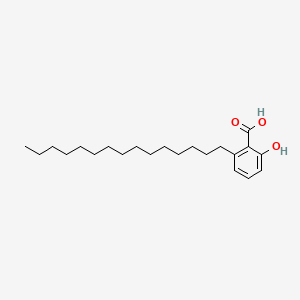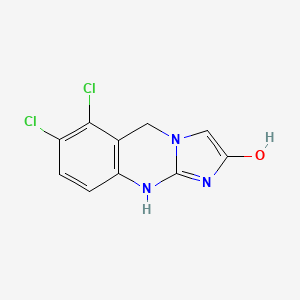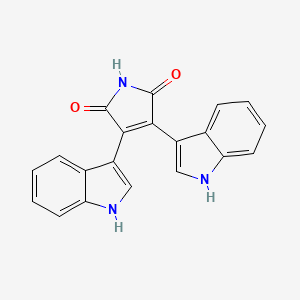
Bisindolylmaleimide IV
Übersicht
Beschreibung
Bisindolylmaleimide IV (BIM IV) is a cell-permeable inhibitor of protein kinase C (PKC) with IC50 values reported to range from 0.10 to 0.55 µM . It was designed to be more discriminative than its parent compound, the non-selective PKC inhibitor, staurosporine .
Synthesis Analysis
Bisindolylmaleimide (BIM)-type compounds arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . BIMs are commonly the immediate synthetic precursors of indolocarbazoles, lacking a central bond between the two aromatic units and making them more flexible and drug-like . Synthetic endeavours within this class of compounds are broad and have led to the development of both remarkably potent and selective protein kinase inhibitors .
Molecular Structure Analysis
The molecular formula of Bisindolylmaleimide IV is C20H13N3O2 .
Chemical Reactions Analysis
Bisindolylmaleimides (BIMs) are widely recognised for their activity against protein kinases and from a synthetic perspective can be highly functionalised or chemically manipulated . This provides the opportunity to generate novel analogues and derivatives with unique biological profiles .
Physical And Chemical Properties Analysis
Bisindolylmaleimide IV is a dark orange solid powder . It is soluble in methanol at 10 mg/mL . The molecular weight of Bisindolylmaleimide IV is 327.34 .
Wissenschaftliche Forschungsanwendungen
Protein Kinase C Inhibitor
BIM-IV is a potent, cell permeable, and selective inhibitor of protein kinase C . It has an IC50 value of 87 nM, which means it can inhibit protein kinase C at this concentration . It’s worth noting that BIM-IV inhibits protein kinase A at much higher concentrations (IC50 = 2.7 µM) .
Precursor in Synthesis
BIM-IV is commonly the immediate synthetic precursor of indolocarbazoles . It lacks a central bond between the two aromatic units, making them more flexible and drug-like .
Protein Kinase Inhibitor
BIM-IV was found to be a potent sub-micromolar inhibitor of protein kinase C and exhibited micromolar inhibition against seven of the other PKC isoenzymes .
Inhibition of Calcium Signalling
Bisindolylmaleimide compounds, including BIM-IV, have been reported to inhibit calcium signalling . This makes them potential candidates for the treatment of diseases related to calcium signalling.
Antimicrobial Activity
BIM-IV, along with other bisindolylmaleimides, has been reported to have antimicrobial activity . This opens up potential applications in the treatment of infectious diseases.
Inhibitor of Calmodulin Protein
BIM-IV has been proposed as a potential inhibitor of the calmodulin protein . The results indicate that this compound binds to calmodulin with a Kd between 193–248 nM, an order of magnitude lower than most classic inhibitors .
Cancer Treatment
Bisindolylmaleimide compounds are drug prototypes derived from Staurosporine, an alkaloid with activity for cancer treatment . BIM-IV, being a part of this family, could potentially be used in cancer treatment.
Development of New Chemical Entities
BIM-IV can be highly functionalised or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles . This could lead to the discovery of new chemical entities to address new targets .
Wirkmechanismus
Target of Action
Bisindolylmaleimide IV is a potent inhibitor of Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . Bisindolylmaleimide IV also inhibits Protein Kinase A (PKA) , but at much higher concentrations .
Mode of Action
Bisindolylmaleimide IV interacts with its targets by binding to the ATP-binding site of PKC, thereby inhibiting the phosphorylation process . This interaction results in the inhibition of PKC and PKA activities, which can lead to changes in various cellular processes controlled by these kinases .
Biochemical Pathways
The inhibition of PKC and PKA by Bisindolylmaleimide IV affects multiple biochemical pathways. For instance, it has been suggested that Bisindolylmaleimide IV may reverse the effects of high glucose levels on cardiac cells through the PKC/NF-κB/c-Fos pathway . This pathway is involved in the regulation of gene expression, cell growth, and apoptosis .
Pharmacokinetics
It is known that bisindolylmaleimide iv is cell-permeable , suggesting that it can readily cross cell membranes and reach its intracellular targets. The bioavailability of Bisindolylmaleimide IV is likely influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The inhibition of PKC and PKA by Bisindolylmaleimide IV can lead to various molecular and cellular effects. For example, it has been shown to induce apoptosis and exhibit antiproliferative effects . Additionally, Bisindolylmaleimide IV is a potent, selective inhibitor of human cytomegalovirus (HCMV) replication in cell culture .
Safety and Hazards
Zukünftige Richtungen
Bisindolylmaleimide compounds are drug prototypes derived from Staurosporine, an alkaloid with activity for cancer treatment . They are proposed and reported as possible inhibitors of calmodulin protein for the first time . This provides the opportunity to generate novel analogues and derivatives with unique biological profiles .
Eigenschaften
IUPAC Name |
3,4-bis(1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-19-17(13-9-21-15-7-3-1-5-11(13)15)18(20(25)23-19)14-10-22-16-8-4-2-6-12(14)16/h1-10,21-22H,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYBRTASHMYDJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152324 | |
| Record name | Bisindolylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisindolylmaleimide IV | |
CAS RN |
119139-23-0 | |
| Record name | Arcyriarubin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119139-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisindolylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119139230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisindolylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISINDOLYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBK3OO5K8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

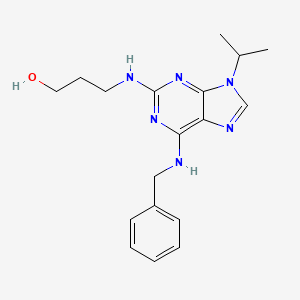



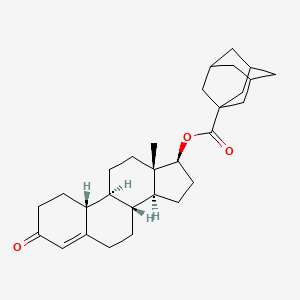

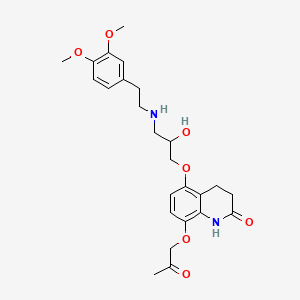
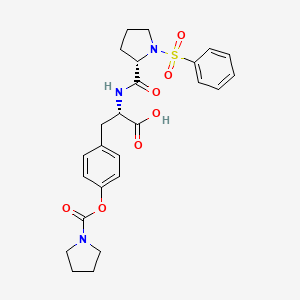

![N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B1667374.png)
